Devapamil

Description

Structure

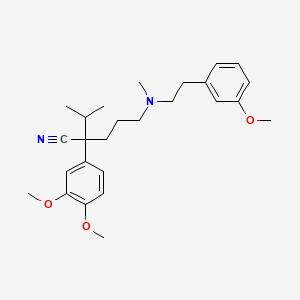

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKIDPOEOLUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869094 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92302-55-1 |

Source

|

| Record name | Devapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92302-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devapamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEVAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Devapamil: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, also known as desmethoxyverapamil, is a synthetic phenylalkylamine derivative and a potent calcium channel blocker.[1][2] It is structurally and pharmacologically related to Verapamil (B1683045), a well-known medication for cardiovascular conditions. This compound is a valuable tool in pharmacological research, particularly for studying the structure-activity relationships of phenylalkylamine-based drugs and their interaction with L-type calcium channels. This guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis.

Chemical Structure

This compound's structure consists of two aromatic rings linked by a flexible alkylamine chain, a feature that contributes to its pharmacological activity.[1] The molecule possesses a chiral center, and it is typically used as a racemic mixture.

Key Structural Features:

-

Phenylalkylamine Core: The fundamental scaffold responsible for its calcium channel blocking activity.

-

Two Aromatic Rings: One ring is a 3,4-dimethoxyphenyl group, while the other is a 3-methoxyphenyl (B12655295) group. This single methoxy (B1213986) group on the second ring is the distinguishing feature from Verapamil, which has two 3,4-dimethoxyphenyl groups.

-

Isopropyl Group: This bulky group is attached to the carbon atom alpha to the nitrile group.

-

Nitrile Group (-C≡N): This functional group is crucial for its activity.

-

Tertiary Amine: The nitrogen atom in the alkyl chain is tertiary, substituted with a methyl group and the two larger fragments of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-[2-(3-methoxyphenyl)ethyl-methylamino]pentanenitrile | [1] |

| Synonyms | Desmethoxyverapamil, D888 | [1] |

| CAS Number | 92302-55-1 | |

| Chemical Formula | C₂₆H₃₆N₂O₃ | |

| Molar Mass | 424.585 g·mol⁻¹ | |

| Appearance | Varies; often a crystalline solid. | |

| Stereochemistry | Racemic mixture of two enantiomers. |

Synthesis of this compound

The synthesis of this compound is analogous to that of Verapamil, involving the coupling of two key intermediates. While specific literature on the industrial synthesis of this compound is not as prevalent as for Verapamil, a plausible and commonly cited synthetic strategy for this class of compounds involves the alkylation of a substituted phenylacetonitrile (B145931) derivative with a substituted N-alkylated phenylethylamine derivative.

General Synthetic Route

A representative synthesis can be broken down into the preparation of two key fragments followed by their condensation.

Fragment A Synthesis: Preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Fragment B Synthesis: Preparation of N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine.

These two fragments are then coupled to form the final this compound molecule.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on established methods for Verapamil synthesis.

Synthesis of Fragment A: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

-

Materials: 3,4-Dimethoxyphenylacetonitrile (B126087), Sodium Hydride (NaH), 2-Bromopropane (B125204), and a suitable anhydrous solvent (e.g., Toluene (B28343) or DMF).

-

Procedure: a. To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3,4-dimethoxyphenylacetonitrile dropwise at a controlled temperature (e.g., 0-5 °C). b. Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases. c. Cool the reaction mixture again and add 2-bromopropane dropwise. d. The reaction is then heated to reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). e. After cooling, the reaction is carefully quenched with water or a saturated ammonium (B1175870) chloride solution. f. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by vacuum distillation or column chromatography to yield the desired product.

Synthesis of Fragment B: N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine

-

Materials: 2-(3-Methoxyphenyl)ethanamine, a suitable methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction), 1-bromo-3-chloropropane (B140262), and a base (e.g., sodium carbonate).

-

Procedure: a. N-methylation: Convert 2-(3-methoxyphenyl)ethanamine to N-methyl-2-(3-methoxyphenyl)ethanamine. The Eschweiler-Clarke reaction is a common method for this transformation. b. Alkylation: The resulting N-methylated amine is then alkylated with 1-bromo-3-chloropropane in the presence of a base like sodium carbonate in a solvent such as acetonitrile. c. The reaction mixture is heated to reflux for several hours. d. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. e. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried. f. The solvent is removed to yield the crude product, which can be purified if necessary.

Final Condensation to this compound

-

Materials: Fragment A, Fragment B, a strong base (e.g., Sodium Amide, NaNH₂), and anhydrous toluene.

-

Procedure: a. In a reaction vessel under an inert atmosphere, a solution of Fragment A in anhydrous toluene is treated with a strong base such as sodium amide. b. The mixture is stirred to form the carbanion. c. A solution of Fragment B in anhydrous toluene is then added slowly to the reaction mixture. d. The mixture is heated to reflux for an extended period (e.g., 12-24 hours). e. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. f. The organic extracts are washed, dried, and concentrated. g. The final product, this compound, is purified by column chromatography or crystallization.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac myocytes, which triggers muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a reduction in heart rate and contractility.

The (-)-enantiomer of this compound has been shown to be more potent than the (+)-enantiomer in its action on calcium channels. The drug's binding affinity to the channel is voltage-dependent, meaning it binds more effectively to channels that are in the open or inactivated state.

Conclusion

This compound is a significant compound for both pharmacological research and as a precursor or analogue in drug development. Its well-defined structure and relationship to Verapamil make it an excellent candidate for studying the nuances of calcium channel blockade. The synthetic routes, while requiring careful control of reaction conditions, are based on established organic chemistry principles, allowing for its preparation in a laboratory setting. A thorough understanding of its chemical properties and synthesis is essential for researchers working in the field of cardiovascular pharmacology and medicinal chemistry.

References

Devapamil: An In-depth Technical Guide on a Key Verapamil Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devapamil, also known as desmethoxyverapamil, is a significant derivative of the phenylalkylamine calcium channel blocker, Verapamil. As a potent inhibitor of L-type calcium channels, this compound serves as a crucial tool in cardiovascular research. This technical guide provides a comprehensive overview of this compound, contrasting its pharmacological properties with its parent compound, Verapamil. It includes a detailed examination of their mechanisms of action, binding affinities, and pharmacokinetic and pharmacodynamic profiles. This document also outlines key experimental protocols for the study of these compounds and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Verapamil, a cornerstone in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias, functions by blocking L-type calcium channels.[1][2] Its derivative, this compound (D888), which lacks a methoxy (B1213986) group, has emerged as a valuable research tool for its potent and stereoselective calcium channel blocking activity.[3][4] Understanding the nuanced differences between this compound and Verapamil is critical for elucidating the structure-activity relationships of phenylalkylamine drugs and for the development of novel cardiovascular therapies. This guide provides an in-depth technical comparison of this compound and Verapamil, focusing on their molecular interactions, pharmacological effects, and the experimental methodologies used to characterize them.

Chemical Structure and Synthesis

This compound is structurally similar to Verapamil, with the key difference being the absence of a methoxy group on the phenyl ring. This seemingly minor modification significantly influences its binding affinity and pharmacological profile.

Synthesis of this compound from Verapamil:

A plausible synthetic route would involve reacting Verapamil with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) at a controlled temperature. The reaction would proceed through the formation of a complex between the Lewis acidic boron and the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the ether bond and formation of the corresponding phenol. Subsequent work-up would yield this compound.

Mechanism of Action

Both this compound and Verapamil are non-dihydropyridine L-type calcium channel blockers.[2] They exert their effects by binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. By stabilizing the inactivated state, they reduce the influx of calcium ions into cardiac and smooth muscle cells.

The reduction in intracellular calcium concentration leads to several physiological effects:

-

In vascular smooth muscle: Vasodilation and a decrease in peripheral resistance, leading to a reduction in blood pressure.

-

In cardiac muscle: A negative inotropic effect (reduced contractility).

-

In the sinoatrial (SA) and atrioventricular (AV) nodes: A negative chronotropic (reduced heart rate) and dromotropic (reduced conduction velocity) effect.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the pharmacological properties of this compound and Verapamil. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.

Table 1: Comparative Binding Affinities (Kd) and Inhibitory Concentrations (IC50)

| Compound | Target | Preparation | Radioligand | Kd (nM) | IC50 (nM) | Reference(s) |

| (-)-Devapamil (D888) | L-type Ca²⁺ Channel | Frog Skeletal Muscle | [³H]D888 | 1.71 | - | |

| (+)-Devapamil (D888) | L-type Ca²⁺ Channel | Frog Skeletal Muscle | [³H]D888 | 12.9 | - | |

| (-)-Devapamil (D888) | L-type Ca²⁺ Channel (α1C subunit) | - | - | 50 | - | |

| Verapamil | L-type Ca²⁺ Channel | Cardiac Sarcolemmal Membranes | [³H]Verapamil | ~50 | - | |

| Verapamil | HERG K⁺ Channel | - | - | - | 143 | |

| Verapamil | L-type Ca²⁺ Channel | - | - | - | 250 - 15,500 |

Table 2: Comparative Pharmacokinetic Parameters (Verapamil)

| Species | Route | T½ (hours) | CL (L/kg/hr) | Vd (L/kg) | F (%) | Reference(s) |

| Human | IV | 2.8 - 7.4 | - | - | - | |

| Human | Oral | 4.5 - 12.0 | - | - | 20-35 | |

| Dog | IV | 2.83 ± 0.93 | - | - | - |

Experimental Protocols

Detailed experimental protocols from specific cited studies are often proprietary. However, the following sections describe generalized, standard procedures for the key experiments used to characterize this compound and Verapamil.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing L-type calcium channels (e.g., cardiac muscle, HEK293 cells expressing the channel). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with varying concentrations of a radiolabeled ligand (e.g., [³H]this compound or [³H]Verapamil).

-

Competition Assay: To determine the affinity of an unlabeled compound (e.g., Verapamil), perform a competition assay by incubating the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding, or IC50 and Ki for competition binding.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the characterization of channel blockers.

Protocol:

-

Cell Preparation: Plate cells expressing L-type calcium channels (e.g., cardiomyocytes or transfected HEK293 cells) on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) where the L-type calcium channels are predominantly in the closed state.

-

Elicit Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward calcium current.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with an external solution containing the test compound (this compound or Verapamil) at various concentrations.

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the reduction in current amplitude to determine the IC50 of the drug.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Phenylalkylamine Calcium Channel Blockers

This compound and Verapamil block the L-type calcium channel, thereby inhibiting the influx of calcium into the cell. This has several downstream consequences, particularly in cardiomyocytes. The reduced intracellular calcium concentration leads to decreased activation of calmodulin and subsequently, myosin light chain kinase, resulting in reduced muscle contractility.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of this compound.

Experimental Workflow for Whole-Cell Patch Clamp

The diagram below outlines the key steps in a whole-cell patch-clamp experiment to measure the effect of this compound on L-type calcium channel currents.

Conclusion

This compound, as a desmethoxy derivative of Verapamil, exhibits distinct and potent inhibitory effects on L-type calcium channels. Its higher affinity in certain states makes it an invaluable tool for dissecting the molecular pharmacology of phenylalkylamine binding and the function of calcium channels. While comprehensive comparative pharmacokinetic and pharmacodynamic data in the same experimental models remain somewhat limited, the available evidence underscores the significant impact of the methoxy group on the overall pharmacological profile. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the properties of this compound and other calcium channel blockers, ultimately contributing to the development of more effective and targeted cardiovascular therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. The effect of the phenylalkylamine D888 (this compound) on force and Ca2+ current in isolated frog skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium channel block by (-)this compound is affected by the sequence environment and composition of the phenylalkylamine receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Devapamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a derivative of verapamil, is a potent phenylalkylamine calcium channel blocker.[1] Its primary mechanism of action involves the stereospecific inhibition of L-type voltage-gated calcium channels, which are critical for excitation-contraction coupling in cardiovascular tissues.[1][2] Beyond its effects on calcium channels, this compound has also been identified as a modulator of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), a key transporter involved in the efflux of various drugs from cells.[3][4] This dual activity makes this compound a subject of significant interest in both cardiovascular pharmacology and oncology. This technical guide provides an in-depth overview of the molecular activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Molecular Interactions

L-type Calcium Channel Blockade

This compound exerts its primary pharmacological effect by binding to the α1 subunit of L-type calcium channels. This interaction physically obstructs the channel pore, thereby inhibiting the influx of extracellular calcium ions into the cell. The binding of this compound is state-dependent, showing a higher affinity for open and inactivated channel conformations, which contributes to its use-dependent effects. The affinity of this compound for its binding site is modulated by several factors, including pH and calcium concentration. Lowering the pH or increasing the Ca2+ concentration can decrease the affinity of this compound for the receptor.

Modulation of P-glycoprotein (MDR1)

This compound is also recognized for its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of xenobiotics from cells. This inhibition is thought to occur through direct binding to P-gp, which in turn modulates its ATPase activity. By interfering with the efflux function of P-gp, this compound can reverse multidrug resistance in cancer cells, making them more susceptible to chemotherapeutic agents. The interaction of this compound with P-gp is complex, with evidence suggesting the presence of multiple drug binding sites and allosteric modulation of the transporter's function.

Quantitative Data

The following tables summarize the key quantitative parameters describing the molecular activity of this compound.

| Target | Parameter | Value | Species/System | Conditions | Reference(s) |

| L-type Calcium Channel | |||||

| (Skeletal Muscle) | Kd | 13 ± 2.6 nM | Rabbit | 4°C, 0.4 µM Ca2+ | |

| P-glycoprotein (MDR1) | |||||

| (Human) | IC50 (for reversing doxorubicin (B1662922) resistance) | ~1 µM | Human Myeloma Cells (RPMI 8226) | - | |

| (Human) | IC50 (for inhibiting P-gp mediated transport) | Not explicitly stated for this compound, but Verapamil IC50 is in the low µM range. | LLC-MDR1 cells | - |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular activity of this compound are provided below.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity (Kd) of this compound for L-type calcium channels.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rabbit skeletal muscle) or cells expressing L-type calcium channels in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

50 µL of membrane preparation (typically 50-100 µg of protein).

-

50 µL of [3H]-Devapamil at various concentrations (e.g., 0.1 nM to 50 nM) for saturation binding experiments.

-

For competition assays, add 50 µL of a fixed concentration of [3H]-Devapamil and 50 µL of varying concentrations of unlabeled this compound or other competing ligands.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM verapamil) to a set of wells.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [3H]-Devapamil and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Blockade

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on L-type calcium channel currents.

1. Cell Preparation:

-

Culture cells endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293 cells, cardiomyocytes) on glass coverslips.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with CsOH).

2. Pipette Preparation and Seal Formation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH).

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

3. Whole-Cell Recording:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

4. Drug Application and Data Acquisition:

-

After obtaining a stable baseline recording of the calcium currents, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record the calcium currents in the presence of this compound until a steady-state block is achieved.

-

Wash out the drug to observe the reversibility of the block.

-

Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.

5. Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Calcium Imaging to Assess Effects on Intracellular Calcium

This protocol outlines a method for using fluorescent calcium indicators to visualize and quantify the effect of this compound on intracellular calcium levels.

1. Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

After loading, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

2. Imaging Setup:

-

Place the dish or coverslip on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.

-

Perfuse the cells with the physiological saline solution.

3. Stimulation and Image Acquisition:

-

Establish a baseline fluorescence signal.

-

Stimulate the cells to induce calcium influx through L-type calcium channels (e.g., by depolarization with a high potassium solution or application of a channel agonist).

-

Acquire images at regular intervals before, during, and after stimulation.

-

After observing the control response, perfuse the cells with a solution containing this compound and repeat the stimulation protocol.

4. Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the fluorescence intensity within each ROI over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F0 (change in fluorescence over baseline fluorescence).

-

Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to quantify its inhibitory effect.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular interactions and experimental workflows associated with this compound.

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.

Caption: this compound inhibits P-glycoprotein, preventing drug efflux.

Caption: Workflow for characterizing this compound's molecular activity.

Conclusion

This compound exhibits a multifaceted molecular profile, acting as a high-affinity blocker of L-type calcium channels and an inhibitor of the P-glycoprotein multidrug transporter. Its well-characterized interaction with calcium channels provides a clear mechanism for its cardiovascular effects. Concurrently, its ability to modulate P-gp function highlights its potential as a chemosensitizing agent in cancer therapy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and related compounds. Further research into the precise structural determinants of its interactions with both targets will be crucial for the development of more potent and selective therapeutic agents.

References

- 1. Calcium channel block by (-)this compound is affected by the sequence environment and composition of the phenylalkylamine receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound-binding site of the purified skeletal muscle receptor for organic-calcium channel blockers is modulated by micromolar and millimolar concentrations of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis of a Key Pharmacological Tool: A Technical Guide to the Discovery and History of Devapamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, also known as desmethoxyverapamil or D888, is a phenylalkylamine (PAA) derivative that has carved a significant niche in the field of pharmacology, primarily as a high-affinity ligand for the study of L-type calcium channels. While its parent compound, verapamil (B1683045), gained prominence as the first clinically used calcium channel blocker, this compound was developed as a more potent and specific radioligand, enabling detailed investigation into the structure, function, and pharmacology of these crucial ion channels. This technical guide provides an in-depth exploration of the discovery, history, and key pharmacological characteristics of this compound, with a focus on the experimental methodologies that have defined our understanding of this important research tool.

Discovery and Historical Context: The Phenylalkylamine Lineage

The story of this compound is intrinsically linked to the broader history of calcium channel blockers. In the early 1960s, the pharmaceutical company Knoll AG was screening various compounds for coronary dilator activity. This research led to the synthesis of verapamil, the first clinically significant calcium channel blocker. Subsequent structure-activity relationship studies aimed at elucidating the pharmacophore of verapamil led to the development of several derivatives.

This compound emerged from this lineage as (-)-desmethoxyverapamil, a modification of the verapamil structure. It was specifically developed to serve as a high-affinity radioligand for the characterization of calcium channels[1]. Its higher potency compared to verapamil made it an ideal tool for radiolabeling and subsequent binding studies, which were instrumental in purifying and characterizing the L-type calcium channel protein complex.

Mechanism of Action: Targeting the L-type Calcium Channel

This compound exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels, the primary pore-forming subunit of the channel complex. Like other phenylalkylamines, this compound exhibits a state-dependent binding mechanism, showing a significantly higher affinity for open and inactivated channels compared to channels in the resting state[2]. This property contributes to its use-dependent channel blockade.

The binding site for phenylalkylamines, including this compound, is located within the inner pore of the channel, accessible from the cytoplasmic side. Specific amino acid residues in the transmembrane segments IVS6 have been identified as critical for high-affinity binding.

Signaling Pathway of L-type Calcium Channel Blockade by this compound

Caption: L-type calcium channel signaling and inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its parent compound, verapamil, providing a comparative perspective on their pharmacological properties.

| Compound | Parameter | Value | Tissue/System | Conditions | Reference |

| (-)-Devapamil | Kd | 1.71 nM | Frog Skeletal Muscle | Inactivated state | [3] |

| (+)-Devapamil | Kd | 12.9 nM | Frog Skeletal Muscle | Inactivated state | [3] |

| (-)-Devapamil | Apparent Kd | 13 ± 2.6 nM | Purified Skeletal Muscle Receptor | 4°C, 0.4 µM Ca2+ | [4] |

Table 1: Binding Affinity of this compound Isomers.

| Compound | Parameter | Value | Tissue | Reference |

| Verapamil | IC50 | ~10 µM | L-type Ca2+ channels (heterologous expression) | |

| Verapamil | IC50 | ~20 µM | T-type Ca2+ channels (heterologous expression) |

Table 2: IC50 Values for Verapamil (as a proxy for this compound's general channel blocking activity).

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing this compound.

Radioligand Binding Assay for this compound

This protocol describes a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels in a target tissue.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay with this compound.

Methodology:

-

Membrane Preparation:

-

Homogenize the target tissue (e.g., rabbit skeletal muscle) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes containing the L-type calcium channels.

-

Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of radiolabeled this compound (e.g., [3H]-Devapamil).

-

To a parallel set of tubes, add a high concentration of a non-labeled competitor (e.g., unlabeled this compound or verapamil) to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression to a one-site binding model or by Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Electrophysiological Recording of L-type Calcium Channel Blockade

This protocol outlines the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium currents in isolated cells.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp recording of this compound effects.

Methodology:

-

Cell Preparation:

-

Isolate single cells from the tissue of interest (e.g., ventricular myocytes from a guinea pig heart) or use a cell line heterologously expressing the L-type calcium channel of interest (e.g., HEK293 cells).

-

Maintain the cells in an appropriate external solution.

-

-

Electrophysiological Recording:

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV). Use Ba2+ as the charge carrier to avoid calcium-dependent inactivation.

-

-

Drug Application and Data Acquisition:

-

Record baseline calcium currents.

-

Perfuse the cell with an external solution containing this compound at various concentrations.

-

Record calcium currents in the presence of this compound until a steady-state block is achieved.

-

Wash out the drug to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current before and after drug application.

-

Calculate the percentage of current inhibition at each this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is limited, largely because it was primarily developed as a research tool rather than a clinical therapeutic. However, its pharmacokinetic profile is expected to be similar to that of its parent compound, verapamil.

Verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-dealkylation and O-demethylation, mediated by cytochrome P450 enzymes, particularly CYP3A4. This results in low oral bioavailability. The major metabolite of verapamil is norverapamil, which retains some pharmacological activity. Given that this compound is desmethoxyverapamil, its metabolic pathway is likely to involve similar enzymatic processes, though the absence of one methoxy (B1213986) group may alter the rates and proportions of different metabolites.

Logical Relationship: Verapamil Metabolism

Caption: Major metabolic pathways of verapamil.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in developing precise tools for pharmacological research. Its discovery as a high-affinity derivative of verapamil was a pivotal moment for the study of L-type calcium channels, enabling their detailed characterization and providing a deeper understanding of their function and modulation. The experimental protocols detailed in this guide have been fundamental to this progress. While its clinical applications have been limited, the knowledge gained through the use of this compound has had a profound and lasting impact on cardiovascular pharmacology and drug development. For researchers in this field, a thorough understanding of the history, properties, and experimental application of this compound remains an invaluable asset.

References

- 1. Effects of (-)-desmethoxyverapamil on heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of the phenylalkylamine D888 (this compound) on force and Ca2+ current in isolated frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound-binding site of the purified skeletal muscle receptor for organic-calcium channel blockers is modulated by micromolar and millimolar concentrations of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Devapamil: A Technical Guide to Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a phenylalkylamine derivative and calcium channel blocker, is a molecule of significant interest in cardiovascular research and beyond.[1] As a chiral compound, this compound exists as stereoisomers, which, despite their identical chemical formula, can exhibit distinct pharmacological and pharmacokinetic properties.[2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, focusing on their specific activities, the experimental methodologies used to elucidate these properties, and the underlying signaling pathways.

Stereospecific Activities of this compound

The differential effects of this compound stereoisomers are most pronounced in their interactions with cardiovascular targets and drug transporters like P-glycoprotein.

Cardiovascular Effects

Studies on verapamil (B1683045) analogues, including this compound, have revealed a significant stereoselectivity in their cardiovascular actions. The (-)-enantiomers are more potent in depressing the maximum systolic left ventricular pressure (MSLVP), indicating a stronger effect on myocardial contractility.[4] Conversely, the (+)-enantiomers demonstrate a marked vasoselectivity, suggesting a greater impact on coronary blood flow.[4]

Table 1: Quantitative Activity of Verapamil Stereoisomers (as a proxy for this compound)

| Stereoisomer | Activity | Value | Fold Difference |

| (-)-Verapamil (B1219952) | Cardiodepression (IC50) | 0.4 µM | 7.5x more potent |

| (+)-Verapamil | Cardiodepression (IC50) | 3.0 µM | |

| (-)-Verapamil | [3H]-nimodipine binding inhibition (IC50) | More Potent | 5x more potent |

| (+)-Verapamil | [3H]-nimodipine binding inhibition (IC50) | Less Potent |

Modulation of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Interestingly, the stereoisomers of this compound, along with other phenylalkylamines, are approximately equally effective in modulating P-gp function by increasing the intracellular accumulation of P-gp substrates like vinblastine. This suggests that the structural requirements for P-gp inhibition are less stringent regarding stereochemistry compared to the calcium channel blocking activity. A study on a flavanone (B1672756) derivative demonstrated allosteric modulation of P-gp, decreasing verapamil-stimulated ATPase activity with an IC50 of 81 ± 6.6 μM.

Signaling Pathways

The biological effects of this compound stereoisomers are mediated through their interaction with specific signaling pathways.

L-type Calcium Channel Blockade

The primary mechanism of action for this compound is the blockade of L-type voltage-gated calcium channels. These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, this compound inhibits the influx of calcium ions, leading to a reduction in myocardial contractility and vasodilation. The stereoselectivity observed suggests that the binding pocket on the L-type calcium channel has a specific three-dimensional conformation that preferentially accommodates the (-)-enantiomer for myocardial effects.

References

Devapamil binding sites on voltage-gated calcium channels

An In-depth Technical Guide to Devapamil Binding Sites on Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are transmembrane proteins crucial for a multitude of physiological processes, including neurotransmission, muscle contraction, and hormone secretion.[1][2][3] They function by converting membrane potential changes into intracellular calcium transients.[2] The L-type calcium channel, a high-voltage activated channel, is a primary therapeutic target for cardiovascular diseases like hypertension, angina, and cardiac arrhythmias.[4]

Phenylalkylamines (PAAs), such as verapamil (B1683045) and its more potent analog this compound (also known as D888 or desmethoxyverapamil), are a major class of organic calcium channel blockers. These drugs exert their effects by binding to a specific receptor site within the pore-forming α1 subunit of the channel. This compound, in particular, serves as a vital pharmacological tool for elucidating the structure, function, and modulatory mechanisms of VGCCs. This guide provides a comprehensive technical overview of the this compound binding site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Characteristics of the this compound Binding Site

The binding site for this compound and other phenylalkylamines is located within the central pore of the VGCC, accessible from the intracellular side. Cryo-electron microscopy and mutagenesis studies have confirmed that the receptor site is formed by the transmembrane segments of the α1 subunit, which constitutes the channel's pore.

Key structural determinants of the binding site are found in:

-

Domain III S6 (IIIS6) and Domain IV S6 (IVS6) segments: These inner pore-lining helices are critical for high-affinity PAA binding. Mutagenesis studies have identified specific amino acid residues in these regions that, when altered, significantly reduce drug affinity. For instance, a single isoleucine mutation (I1811M) in the IVS6 segment can decrease the apparent association rate for (-)this compound by approximately 30-fold, highlighting its crucial role.

-

Domain III S5 (IIIS5) segment: This segment also contributes to the formation of the drug receptor site.

The binding of this compound is not static; it is highly dependent on the conformational state of the channel. This property, known as state-dependence , is a hallmark of phenylalkylamine action. Affinity is significantly higher for channels in the open or inactivated states compared to the resting (closed) state. This results in use-dependent or frequency-dependent block , where the inhibitory effect is more pronounced during rapid or sustained channel activation, as occurs during tachycardia.

Furthermore, the this compound binding site is subject to allosteric modulation . Its affinity is influenced by calcium ion concentration and the binding of other classes of calcium channel blockers. Micromolar concentrations of Ca2+ appear to stabilize a high-affinity conformation, whereas millimolar concentrations induce a low-affinity state. The binding sites for PAAs, dihydropyridines, and benzothiazepines are allosterically linked, meaning the binding of one drug class can influence the affinity of the others.

Quantitative Binding Data

The affinity of this compound for its receptor site has been quantified under various conditions. The data underscores the high-affinity nature of this interaction, particularly with L-type channels.

| Channel Type / Preparation | Ligand | Parameter | Value | Conditions | Reference |

| L-type Channels (Resting State) | This compound (D888) | Affinity | Tens of nanomolar | --- | |

| L-type Channels (Closed State) | This compound (D888) | ED₅₀ | ~50 nM | --- | |

| Purified Skeletal Muscle CaCB Receptor | This compound | K_d | 13 ± 2.6 nM | 4°C, 0.4 µM Ca²⁺ | |

| CaV3.1 T-type Channels | This compound (D888) | % Block | 59.6 ± 6% | 20 µM concentration |

Table 1: Binding Affinity of this compound for Voltage-Gated Calcium Channels. This table summarizes key affinity and efficacy values for this compound across different channel types and experimental preparations.

| Modulator | Effect on this compound Affinity | Concentration | Channel Type / Preparation | Reference |

| Calcium (Ca²⁺) | Stabilizes high-affinity state | 0.4 µM (EC₅₀) | Purified Skeletal Muscle CaCB Receptor | |

| Calcium (Ca²⁺) | Induces low-affinity state | Millimolar (mM) | Purified Skeletal Muscle CaCB Receptor | |

| D-cis-diltiazem | Increases dissociation rate (negative allostery) | 100 µM | Purified Skeletal Muscle CaCB Receptor | |

| Depolarization | Increases affinity (5-fold) | --- | L-type Channels |

Table 2: Allosteric Modulation of the this compound Binding Site. This table highlights key modulators that influence the binding affinity of this compound through allosteric interactions or by affecting channel state.

Experimental Protocols

The characterization of the this compound binding site relies on a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assay

This technique is used to quantify the affinity (K_d) and density (B_max) of this compound binding sites in a given tissue preparation.

Methodology:

-

Membrane Preparation: Isolate membranes rich in VGCCs (e.g., from skeletal muscle t-tubules, cardiac sarcolemma, or brain synaptosomes) through differential centrifugation and sucrose (B13894) gradient fractionation.

-

Incubation: Incubate the prepared membranes with radiolabeled this compound (e.g., [³H]this compound) at various concentrations. The incubation is performed at a controlled temperature (e.g., 4°C or 30°C) and in a buffer containing specific ion concentrations (e.g., 0.4 µM Ca²⁺) to assess modulation.

-

Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled this compound or verapamil to saturate the specific binding sites. The remaining radioactivity is considered non-specific binding.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using Scatchard plots to determine the K_d and B_max values.

Caption: Workflow for a typical radioligand binding assay.

Photoaffinity Labeling

This powerful technique is used to covalently tag the this compound binding site, allowing for the direct identification of the protein subunits and specific amino acid residues that form the receptor.

Methodology:

-

Probe Synthesis: Synthesize a photoactive analog of this compound. This involves chemically modifying the drug to include a photoreactive group (e.g., an arylazide) and often a radioactive or fluorescent tag for detection.

-

Binding: Incubate the membrane preparation with the photoactive probe under conditions that favor binding to the target VGCC.

-

Photolysis: Irradiate the sample with UV light of a specific wavelength. This activates the photoreactive group, causing it to form a highly reactive intermediate that covalently bonds to nearby amino acid residues within the binding pocket.

-

Quenching & Solubilization: Quench the reaction and solubilize the membrane proteins using detergents.

-

Protein Separation: Separate the labeled proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Identification:

-

Autoradiography: If a radiolabel was used, expose the gel to X-ray film to visualize the covalently labeled protein bands.

-

Immunoprecipitation: Use antibodies specific to VGCC subunits to confirm the identity of the labeled protein.

-

Mass Spectrometry: For precise residue identification, excise the labeled protein band, digest it into smaller peptides (e.g., with trypsin), and analyze the fragments using mass spectrometry to identify the peptide covalently modified by the probe.

-

Caption: Experimental workflow for photoaffinity labeling.

Whole-Cell Electrophysiology

This technique measures the ion flow through VGCCs in real-time, allowing for a functional characterization of this compound's blocking action, including its state- and use-dependence.

Methodology:

-

Cell Preparation: Use isolated cells (e.g., cardiomyocytes) or a heterologous expression system (e.g., HEK293 or tsA 201 cells, or Xenopus oocytes) engineered to express specific VGCC subunits (α1, β, α2δ).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, then rupturing the membrane patch to gain electrical access to the cell's interior.

-

Voltage Protocol Application: Use a patch-clamp amplifier and software to apply specific voltage-clamp protocols to control the cell's membrane potential and elicit calcium currents.

-

Tonic Block: Apply infrequent depolarizing steps (e.g., once every 5-10 seconds, or 0.1-0.2 Hz) from a negative holding potential to measure the block of channels in the resting state.

-

Use-Dependent Block: Apply a train of more frequent depolarizing pulses (e.g., at 1 Hz) to measure the cumulative block as channels cycle through open and inactivated states.

-

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and measure the reduction in current amplitude.

-

Data Analysis: Quantify the percentage of current blocked under different voltage protocols and drug concentrations. Analyze the kinetics of block onset to understand the interaction with different channel states.

Mechanisms and Modulatory Pathways

The interaction of this compound with VGCCs is a dynamic process governed by the channel's conformational state and the local ionic environment.

Caption: State-dependent binding mechanism of this compound.

The diagram above illustrates the principle of state-dependent block. The channel transitions between resting, open, and inactivated states in response to changes in membrane potential. This compound has a much higher affinity for the open and inactivated states, rapidly binding to and "trapping" the channel in a non-conducting, blocked conformation. This preferential binding to active channel states is the molecular basis for its use-dependent therapeutic efficacy.

Caption: Allosteric modulation of the this compound binding site.

The affinity of this compound for its primary receptor site is not fixed but is allosterically regulated by other factors. As shown, high (millimolar) concentrations of intracellular calcium and the binding of other drugs like diltiazem at their distinct sites negatively impact this compound binding, increasing its dissociation rate. Conversely, lower (micromolar) calcium concentrations can stabilize the high-affinity binding conformation.

Conclusion

The this compound binding site on voltage-gated calcium channels is a well-defined receptor located in the inner pore of the α1 subunit. Its interaction with phenylalkylamines is characterized by high affinity, profound state- and use-dependence, and complex allosteric regulation. A multi-faceted experimental approach, combining biochemical methods like radioligand binding and photoaffinity labeling with functional electrophysiological analysis, has been instrumental in defining these properties. For drug development professionals, understanding these molecular details is paramount for the rational design of new calcium channel blockers with improved selectivity, state-dependency, and therapeutic profiles for treating a range of cardiovascular and neurological disorders.

References

- 1. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. bio.fsu.edu [bio.fsu.edu]

- 4. ias.ac.in [ias.ac.in]

The Role of Devapamil in Elucidating Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a myriad of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal physiological function. Voltage-gated calcium channels (VGCCs) are key players in regulating Ca²⁺ influx from the extracellular space, thereby initiating and shaping Ca²⁺ signals. Among the pharmacological tools used to investigate the intricate world of calcium signaling, the phenylalkylamine (PAA) class of L-type calcium channel blockers has proven invaluable. Devapamil, also known as desmethoxyverapamil, is a potent and well-characterized member of this class. This technical guide provides an in-depth exploration of the role of this compound in studying calcium signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their scientific endeavors.

This compound, a derivative of Verapamil, acts as a high-affinity antagonist of L-type calcium channels[1][2]. Its mechanism of action involves binding to the alpha 1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium conduction[1][3]. The binding of this compound is state-dependent, meaning its affinity for the channel is influenced by the conformational state of the channel (resting, open, or inactivated)[2]. This property makes this compound a particularly insightful tool for probing the dynamic nature of calcium channel function. Furthermore, the stereoselectivity of phenylalkylamines, with different enantiomers exhibiting distinct potencies, adds another layer of complexity and utility in dissecting their interaction with the channel.

This guide will delve into the specifics of this compound's interaction with calcium channels, present key quantitative data for experimental design, provide detailed protocols for its application in research, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data for this compound

The following tables summarize key quantitative parameters related to this compound's interaction with calcium channels, providing a valuable resource for experimental design and data interpretation.

| Parameter | Value | Channel Type/Tissue | Conditions | Reference |

| Kd (dissociation constant) | 13 ± 2.6 nM | Purified skeletal muscle receptor for organic calcium channel blockers | 4°C, in the presence of 0.4 µM Ca²⁺ | |

| IC50 (half maximal inhibitory concentration) | ~50 nM (for closed channel block) | L-type calcium channels | Resting state | |

| IC50 | 90 µM (for Sr²⁺ current) | L-type Ca²⁺-channels in smooth muscle-like (A7r5) cells | Extracellular application of quaternary this compound (qD888) | |

| IC50 | 27 µM (for Na⁺ current) | L-type Ca²⁺-channels in smooth muscle-like (A7r5) cells | Extracellular application of quaternary this compound (qD888) |

Table 1: Binding Affinity and Inhibitory Concentration of this compound. This table provides key binding and inhibition constants for this compound, crucial for determining appropriate concentrations for in vitro and in cell-based assays.

| Enantiomer | Potency | Target/Effect | Reference |

| (-)-Devapamil | More potent enantiomer | L-type calcium channel block | |

| (+)-Devapamil | Less potent enantiomer | L-type calcium channel block |

Table 2: Stereoselectivity of Phenylalkylamines. Phenylalkylamines like this compound exhibit stereoisomerism, with the (-)-enantiomer generally being the more potent blocker of L-type calcium channels. This is an important consideration for interpreting experimental results.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments used to study calcium signaling pathways.

Whole-Cell Patch-Clamp Recording to Study this compound's Effect on L-type Calcium Currents

This protocol allows for the direct measurement of ionic currents across the cell membrane, providing a high-resolution view of this compound's inhibitory action on L-type calcium channels.

Materials:

-

Cell culture of interest expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or transfected HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the micropipette under visual control.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

-

Record baseline currents in the absence of this compound.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate and exert its effect.

-

-

Record this compound's Effect:

-

Apply the same voltage-step protocol as in the baseline recording to measure the inhibited calcium currents.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after this compound application.

-

Calculate the percentage of current inhibition.

-

To study state-dependence, vary the holding potential or the frequency of depolarizing pulses. For example, a more depolarized holding potential will increase the proportion of channels in the inactivated state, potentially increasing the blocking effect of this compound.

-

Radioligand Binding Assay to Determine this compound's Affinity for Calcium Channels

This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Materials:

-

Membrane preparations from tissues or cells expressing L-type calcium channels

-

Radiolabeled this compound (e.g., [³H]-Devapamil) or a competing radioligand (e.g., [³H]-PN200-110)

-

Unlabeled this compound for competition assays

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Saturation Binding Assay (to determine Kd and Bmax of radiolabeled this compound):

-

Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Competition Binding Assay (to determine the Ki of unlabeled this compound):

-

Incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PN200-110) and increasing concentrations of unlabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radiolabeled this compound and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding of the radioligand versus the concentration of unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Measurement of Intracellular Calcium Concentration Using Fluorescent Indicators

This method utilizes fluorescent dyes that change their spectral properties upon binding to Ca²⁺, allowing for the visualization and quantification of changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of this compound.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

This compound stock solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Procedure:

-

Cell Loading with Ca²⁺ Indicator:

-

Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Baseline Measurement:

-

Mount the coverslip on the microscope stage and perfuse with HBSS.

-

Record the baseline fluorescence intensity (or ratio for Fura-2) of the cells.

-

-

Stimulation and this compound Application:

-

Pre-incubate the cells with the desired concentration of this compound for a specified period.

-

Apply a stimulus known to increase intracellular Ca²⁺ (e.g., high potassium solution to depolarize the membrane and open VGCCs, or a specific agonist).

-

-

Data Acquisition:

-

Continuously record the fluorescence intensity (or ratio) before, during, and after the application of the stimulus in the presence and absence of this compound.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).

-

Compare the amplitude and kinetics of the Ca²⁺ response in the presence and absence of this compound to quantify its inhibitory effect.

-

Visualizing Calcium Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in calcium signaling and the experimental workflows involving this compound.

Figure 1: Mechanism of L-type calcium channel blockade by this compound.

Figure 2: Workflow for patch-clamp analysis of this compound's effects.

Figure 3: State-dependent binding of this compound to L-type calcium channels.

Conclusion

This compound stands as a powerful pharmacological tool for the investigation of calcium signaling pathways. Its high affinity and state-dependent blockade of L-type calcium channels allow researchers to dissect the intricate roles of these channels in a wide array of cellular functions. By providing a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols, this technical guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to unravel the complexities of calcium signaling and to develop novel therapeutic strategies targeting these fundamental pathways. The careful application of the methodologies and a thorough understanding of the principles outlined herein will undoubtedly contribute to advancing our knowledge in this critical area of cell biology and pharmacology.

References

- 1. Calcium channel block by (-)this compound is affected by the sequence environment and composition of the phenylalkylamine receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium channel block by (-)this compound is affected by the sequence environment and composition of the phenylalkylamine receptor site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Devapamil in Cardiomyocyte Patch Clamp Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Devapamil, also known as (-)-desmethoxyverapamil or D888, is a potent phenylalkylamine L-type calcium channel blocker. It is a derivative of verapamil (B1683045) and is characterized by its high affinity and stereoselective action on the CaV1.2 channel, which plays a crucial role in cardiac excitation-contraction coupling.[1] These application notes provide a comprehensive guide for utilizing this compound in patch clamp experiments on isolated cardiomyocytes to investigate its effects on L-type calcium currents (ICa,L) and action potentials.

Mechanism of Action

This compound exerts its inhibitory effect on L-type calcium channels primarily by binding to the intracellular side of the channel pore. The binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a use-dependent block, where the degree of inhibition increases with the frequency of channel activation. By blocking the influx of Ca2+ during the plateau phase of the cardiac action potential, this compound reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a negative inotropic effect.

Data Presentation

The quantitative effects of this compound on cardiomyocyte electrophysiology are not extensively documented in publicly available literature with precise IC50 values and dose-dependent effects on action potential duration. However, based on its classification as a potent L-type calcium channel blocker, the expected effects are summarized below. Researchers should determine the precise dose-response relationships empirically in their specific experimental model.

Table 1: Expected Electrophysiological Effects of this compound on Cardiomyocytes

| Parameter | Expected Effect | Typical Concentration Range (for Verapamil analogs) | Notes |

| L-type Ca2+ Current (ICa,L) | |||

| Peak ICa,L Amplitude | Potent, concentration-dependent reduction | 10 nM - 10 µM | This compound is reported to be more potent than verapamil.[1] The block is use-dependent, increasing with stimulation frequency. |

| IC50 for ICa,L Block | Not consistently reported for this compound | Micromolar to sub-micromolar range | IC50 values for verapamil on L-type calcium channels are in the micromolar range and can be influenced by the holding potential and stimulation frequency. |

| Action Potential Parameters | |||